molecular formula C22H27N5O3 B11467418 6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11467418
M. Wt: 409.5 g/mol
InChI Key: OLOCLQWTSIVDLF-UHFFFAOYSA-N
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Description

6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the butyl, methoxyethyl, dimethyl, and phenyl groups through various organic reactions such as alkylation, methylation, and phenylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to isolate the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: shares structural similarities with other imidazo[1,2-g]purine derivatives.

    Other derivatives: Compounds with different substituents on the imidazo[1,2-g]purine core, such as 6-ethyl or 8-(2-ethoxyethyl) derivatives.

Uniqueness

The uniqueness of 6-BUTYL-8-(2-METHOXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

8-butyl-6-(2-methoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H27N5O3/c1-5-6-12-16-17(15-10-8-7-9-11-15)26(13-14-30-4)21-23-19-18(27(16)21)20(28)25(3)22(29)24(19)2/h7-11H,5-6,12-14H2,1-4H3

InChI Key

OLOCLQWTSIVDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCOC)C4=CC=CC=C4

Origin of Product

United States

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